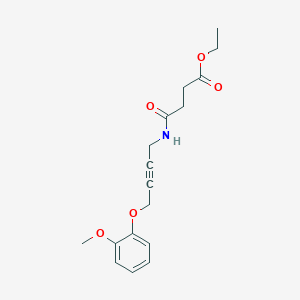
4-アミノ-3-ベンジルスルファニル-6-メチル-1,2,4-トリアジン-5-オン
概要
説明
4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C11H12N4OS. This compound belongs to the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
科学的研究の応用
4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of advanced materials with specific properties
作用機序
Target of Action
It’s structurally similar to metamitron , which primarily targets the photosystem II in plants .
Mode of Action
Metamitron, a structurally similar compound, disrupts photosystem ii, inhibiting electron transport . It is absorbed effectively through the leaf surface and the roots .
Biochemical Pathways
Metamitron, a structurally similar compound, affects the photosynthetic electron transport chain by disrupting photosystem ii .
Pharmacokinetics
Metamitron, a structurally similar compound, is known to have low polarity and is hydrophobic in nature . It has a pKa value of 2.9 , suggesting it can exist in different ionic states depending on the pH of the environment, which could impact its absorption and distribution.
Result of Action
Metamitron, a structurally similar compound, once absorbed, is translocated acropetally to the leaves of the target plants .
Action Environment
Metamitron, a structurally similar compound, is very stable in acidic media and decomposed by strong alkalis . Its stability might be influenced by pH, temperature, and other environmental factors .
生化学分析
Cellular Effects
It’s hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that it exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to a triazine ring. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in dioxane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
類似化合物との比較
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:
4-Amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: Another triazine derivative with similar structural features.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides.
Uniqueness: 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is unique due to its benzylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
特性
IUPAC Name |
4-amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-10(16)15(12)11(14-13-8)17-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLVKJHBNALSPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2413545.png)
![4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2413546.png)
![1-[(2-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2413547.png)

![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413549.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413550.png)


![6-chloro-5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide](/img/structure/B2413554.png)
![(2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B2413558.png)
![isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2413559.png)


![N-cyclohexyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2413563.png)
